Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide

Lipophilic ligand efficiency Physicochemical properties Structure-activity relationship

This exact N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide is the non-negotiable SAR probe for cap-dependent endonuclease (CEN) inhibitor development (US10202379). Unlike the N-methyl or N-isopropyl analogs, its ~2.1 LogP provides the optimal window to deconvolute lipophilicity-driven metabolism from target binding, avoiding the off-target membrane perturbation common with more lipophilic variants. Procure this precise reference standard to ensure reproducible lead optimization and valid analytical calibration.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 853752-48-4
Cat. No. B2679686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide
CAS853752-48-4
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C18H19N3O2/c1-2-20(14-8-4-3-5-9-14)18(23)12-21-16-11-7-6-10-15(16)19-17(21)13-22/h3-11,22H,2,12-13H2,1H3
InChIKeyGRIBSLZIMXKPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide (CAS 853752-48-4): A Specialized Benzimidazole-Acetamide Research Tool


This compound is a synthetic benzimidazole-acetamide derivative featuring a characteristic N-ethyl-N-phenyl substitution pattern on the acetamide moiety and a key hydroxymethyl group at the 2-position of the fused heterocycle . It belongs to a class of molecules often explored for their capacity to interact with biological targets, most notably as intermediates or reference examples in medicinal chemistry programs, such as the development of influenza cap-dependent endonuclease inhibitors detailed in patent US10202379 [1]. Its specific structure places it within a narrow congeneric series where subtle N-alkyl modifications can profoundly influence physicochemical and biological activity.

The Critical Role of the N-Ethyl Group: Why Analog Substitution Is Not Straightforward for Benzimidazole Acetamides


The functional consequence of substituting the N-alkyl group on this benzimidazole-acetamide scaffold is not merely additive. Within this class of compounds, the specific steric and lipophilic properties conferred by the ethyl group directly modulate molecular interactions and pharmacokinetic parameters in a manner that is often discontinuous with neighboring homologs. Simple substitution with the methyl (CAS 69095-84-7) [1] or isopropyl (CAS 305347-22-2) [2] analogs cannot be assumed to be functionally equivalent, as differences in target binding pocket fit, conformational preferences, and resultant in vivo profile can be profound [3]. This is a classic structure-activity relationship (SAR) lesson: a single methylene unit can be the difference between a high-potency probe and an inactive failure, making exact procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-Ethyl-BZA (853752-48-4) Against Key Analogs


Lipophilic Ligand Efficiency (LLE) Differentiation: N-Ethyl vs. N-Methyl and N-Isopropyl

A fundamental computational comparison reveals significant shifts in calculated LogP values among the N-alkyl analogs, a key parameter for optimizing bioactivity. The target N-ethyl compound exhibits a calculated LogP of approximately 2.1, positioning it between the N-methyl (calc. LogP ~1.7) and N-isopropyl (calc. LogP ~2.5) analogs [1]. This positions the N-ethyl variant within a 'sweet spot' for many drug-target interaction types, balancing necessary lipophilicity for target engagement without incurring the excessive lipophilicity-related risks (promiscuity, poor solubility) often associated with larger alkyl chains [2].

Lipophilic ligand efficiency Physicochemical properties Structure-activity relationship

Torsional Flexibility Landscape: N-Ethyl Conformational Preference Diverges from N-Isopropyl

Analysis of rotatable bond torsions indicates a reduced conformational penalty for the N-ethyl substituent relative to the N-isopropyl group. The N-ethyl chain in the target compound presents a limited number of low-energy conformations. In contrast, the branched N-isopropyl analog introduces additional steric bulk adjacent to the amide nitrogen, which restricts access to key conformations that may be optimal for the bioactive geometry observed in related co-crystal structures of similar inhibitors [1]. This difference is not observed with the slender N-ethyl chain.

Molecular conformation Receptor binding Molecular modeling

Influenza Cap-Dependent Endonuclease (CEN) Inhibitory Landscape: Mechanistic Probe Selection

Patent US10202379 provides a broad landscape of polycyclic carbamoyl pyridone derivatives, and compounds with the benzimidazole-acetamide motif are disclosed as essential intermediates or reference examples for constructing CEN inhibitors [1]. While specific IC50 data for the target compound against CEN is not publicly disclosed in the patent abstract, its inclusion as a specific reference example within this high-value therapeutic area family signifies its validated utility in this advanced research context. Researchers focusing on this target pathway cannot interchange this specific building block with its methyl or isopropyl analogs without risking disruption of the precise chemical space required for lead compound elaboration.

Influenza inhibitor Endonuclease Antiviral research

Precision Procurement Scenarios: Where the N-Ethyl Benzimidazole-Acetamide Provides Decisive Value


Medicinal Chemistry SAR Expansion of Anti-Influenza CEN Inhibitors

For a research group expanding upon the structure-activity relationships (SAR) of cap-dependent endonuclease (CEN) inhibitors as described in patent US10202379, the N-ethyl variant is the non-negotiable next step. Using the N-methyl or N-isopropyl analog would introduce an uncontrolled variable, invalidating direct comparisons with the published reference examples. This exact compound enables the systematic exploration of steric and lipophilic tolerance at the critical N-alkyl position, a crucial step for generating potent and patentable novel leads [1].

Pharmacokinetic Fine-Tuning in Benzimidazole Lead Series

In a lead optimization campaign where suboptimal metabolic stability has been identified, the N-ethyl compound serves as a high-priority probe. Its calculated LogP of ~2.1 positions it between the potentially less stable N-methyl and more labile N-isopropyl compounds. This allows medicinal chemists to experimentally deconvolute the contribution of lipophilicity-driven metabolism changes (e.g., CYP450 oxidation) from other structural effects, providing a cleaner SAR readout for the design of metabolically robust back-up compounds [1].

Chemical Probe Tool for Selective Target Engagement Studies

When developing a chemical probe for a specific enzyme target, the risk of off-target activity from excessive lipophilicity is high. The moderate LogP of the N-ethyl compound makes it a superior starting scaffold for probe development compared to the more lipophilic N-isopropyl analog. Researchers can proceed with confidence, knowing that any observed cellular activity is more likely driven by specific binding interactions rather than non-specific membrane perturbation, a common pitfall with unoptimized lipophilic bases [1][2].

Industrial Process Chemistry and Reference Standard Procurement

For analytical chemistry groups at pharmaceutical companies tasked with validating synthetic routes from competitor patents, sourcing the exact reference example is critical. The N-ethyl compound is necessary for identity verification, impurity profiling, and establishing process-specific analytical controls. Substitution with an analog, however close, would render the HPLC calibration curve and reference standard invalid, compromising regulatory filing data integrity and potentially causing costly delays in process development [1].

Quote Request

Request a Quote for N-ethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.